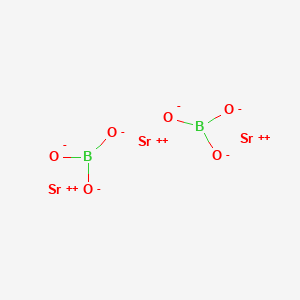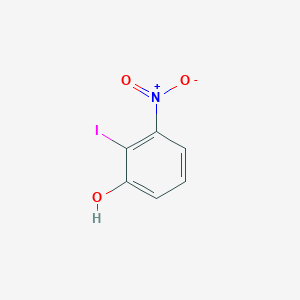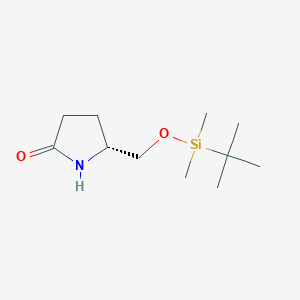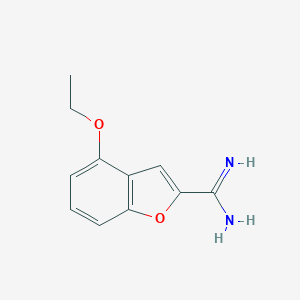
4-Ethoxybenzofuran-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybenzofuran-2-carboximidamide, also known as 4-EBC, is a chemical compound that has gained attention in the scientific community due to its potential uses in various fields such as medicine and agriculture.
Mechanism Of Action
The exact mechanism of action of 4-Ethoxybenzofuran-2-carboximidamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical And Physiological Effects
Studies have shown that 4-Ethoxybenzofuran-2-carboximidamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, it has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Ethoxybenzofuran-2-carboximidamide in lab experiments is that it has shown promising results as an antitumor agent. However, one limitation is that its synthesis is relatively complex and low yield, which can make it difficult to obtain in large quantities for further research.
Future Directions
There are several future directions for research on 4-Ethoxybenzofuran-2-carboximidamide. One area of interest is its potential use in combination with other chemotherapy drugs to enhance their effectiveness. Another area of research is the development of more efficient synthesis methods to produce larger quantities of 4-Ethoxybenzofuran-2-carboximidamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-Ethoxybenzofuran-2-carboximidamide and its potential use in other fields such as agriculture.
Conclusion:
4-Ethoxybenzofuran-2-carboximidamide is a chemical compound that has shown promising results as an antitumor agent. Its synthesis is relatively complex and low yield, but it has potential uses in various fields such as medicine and agriculture. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 4-Ethoxybenzofuran-2-carboximidamide involves the reaction of 4-ethoxybenzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with amidine to give 4-Ethoxybenzofuran-2-carboximidamide. The yield of this reaction is reported to be around 50%.
Scientific Research Applications
4-Ethoxybenzofuran-2-carboximidamide has been studied for its potential use as an antitumor agent. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. In addition, it has also been shown to have antifungal and antibacterial properties.
properties
CAS RN |
199287-02-0 |
|---|---|
Product Name |
4-Ethoxybenzofuran-2-carboximidamide |
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-ethoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-8-4-3-5-9-7(8)6-10(15-9)11(12)13/h3-6H,2H2,1H3,(H3,12,13) |
InChI Key |
DBLSQQQFTOPTPK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1C=C(O2)C(=N)N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(O2)C(=N)N |
synonyms |
2-Benzofurancarboximidamide,4-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



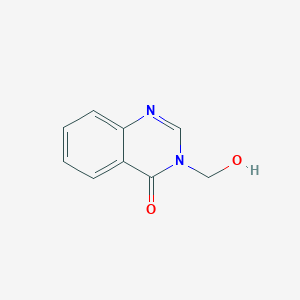
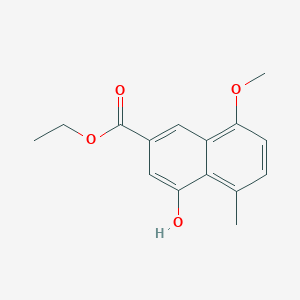
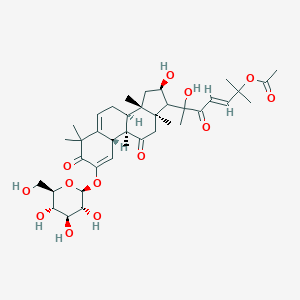
![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)
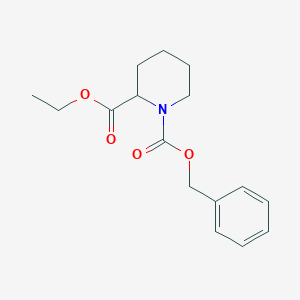
![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)
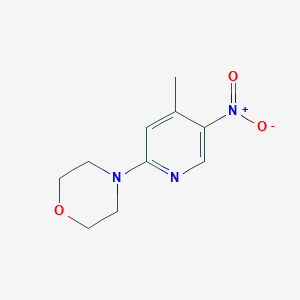
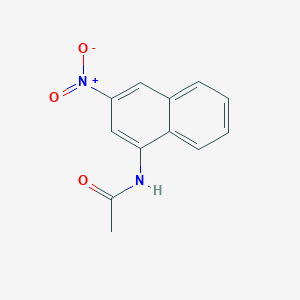
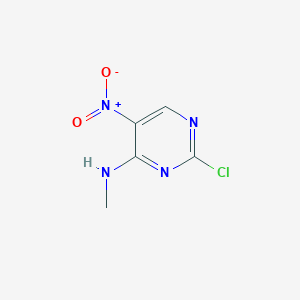
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)
